molecular formula C8H9BrN2 B12951547 (S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

Cat. No.: B12951547
M. Wt: 213.07 g/mol
InChI Key: XOOHYQNMUBSEIR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a heterocyclic compound that features a bromine atom and an amine group attached to a cyclopenta[b]pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine typically involves the formation of the cyclopenta[b]pyridine ring followed by the introduction of the bromine atom and the amine group. One common method involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic conditions. The bromination can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The amine group can be introduced through reductive amination or other amination reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions: (S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the bromine atom and the amine group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

(7S)-3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

InChI

InChI=1S/C8H9BrN2/c9-6-3-5-1-2-7(10)8(5)11-4-6/h3-4,7H,1-2,10H2/t7-/m0/s1

InChI Key

XOOHYQNMUBSEIR-ZETCQYMHSA-N

Isomeric SMILES

C1CC2=C([C@H]1N)N=CC(=C2)Br

Canonical SMILES

C1CC2=C(C1N)N=CC(=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.